4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Medicinal Chemistry Chemical Synthesis Quality Control

4-(10,11-Dihydro-5H-dibenzo[a,d]annulen-5-yl)piperazin-1-amine (CAS 1232-26-4) is a heterocyclic amine belonging to the dibenzosuberanyl-piperazine class, bearing a C19H23N3 formula and a molecular weight of 293.4 g/mol. Its core scaffold—10,11-dihydro-5H-dibenzo[a,d]cycloheptene—is shared with the tricyclic antidepressant pharmacophore (e.g., amitriptyline, nortriptyline) and with the extensively studied chemosensitizer parent compound 1-(dibenzosuberyl)piperazine (DSP, CAS 69159-50-8).

Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
CAS No. 1232-26-4
Cat. No. B3224447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine
CAS1232-26-4
Molecular FormulaC19H23N3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)N
InChIInChI=1S/C19H23N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-8,19H,9-14,20H2
InChIKeyAHSSLXWVCNSHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1232-26-4: 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine – Procurement-Relevant Compound Identity and Class Context


4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine (CAS 1232-26-4) is a heterocyclic amine belonging to the dibenzosuberanyl-piperazine class, bearing a C19H23N3 formula and a molecular weight of 293.4 g/mol [1]. Its core scaffold—10,11-dihydro-5H-dibenzo[a,d]cycloheptene—is shared with the tricyclic antidepressant pharmacophore (e.g., amitriptyline, nortriptyline) and with the extensively studied chemosensitizer parent compound 1-(dibenzosuberyl)piperazine (DSP, CAS 69159-50-8) [2]. The compound is commercially available at research-grade purity (typically 98%) from multiple specialty chemical suppliers, though no pharmacopoeial monograph or large-scale GMP manufacturing precedent exists for this specific CAS number .

Why Generic Substitution Fails for 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine: Structural Nuance Drives Divergent Synthetic and Biological Outcomes


Within the dibenzosuberanyl-piperazine chemotype, apparently minor structural modifications produce fundamentally distinct molecular entities with non-interchangeable properties. The target compound features a primary amine (–NH2) substituent on the piperazine N4 position, distinguishing it from the parent DSP (CAS 69159-50-8, which bears a free secondary amine –NH at the same position) and from the unsaturated analog CAS 10460-80-7 (which lacks the 10,11-dihydro saturation) [1]. These differences alter hydrogen-bond donor/acceptor counts (HBD=1, HBA=3 vs. DSP HBD=1, HBA=2), LogP, and the chemical reactivity profile of the piperazine ring, rendering the compounds non-equivalent as synthetic intermediates, pharmacological probes, or reference standards [2]. Substituting one analog for another without explicit experimental validation introduces uncharacterized variables into any downstream application—whether as a building block for parallel library synthesis or as a putative receptor ligand .

Quantitative Evidence Guide: Differentiating 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine from Its Closest Structural Analogs


Molecular Formula and Elemental Composition Differentiate Target from Parent DSP (CAS 69159-50-8) by One Nitrogen Atom

The target compound (C19H23N3) contains three nitrogen atoms compared to two in the parent dibenzosuberanylpiperazine DSP (C19H22N2, CAS 69159-50-8) [1]. This single-atom difference—replacement of the piperazine N–H with an N–NH2 group—adds 15.01 Da to the molecular mass (293.4 vs. 278.39 g/mol) and introduces a primary amine functionality capable of participating in distinct chemical transformations (e.g., diazotization, Schiff base formation, amide coupling with retention of the piperazine tertiary amine) [2]. Elemental analysis and mass spectrometry can therefore unambiguously distinguish these two compounds in procurement verification protocols.

Medicinal Chemistry Chemical Synthesis Quality Control

LogP Reduction of ~0.4–0.5 Units Relative to Unsaturated Analog (CAS 10460-80-7) Alters Predicted CNS Permeability Profile

The target compound's 10,11-dihydro saturation confers a lower computed LogP compared to its fully unsaturated analog 4-(5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine (CAS 10460-80-7). The target compound has a LogP of 2.94 (chemsrc) or 2.8 (PubChem XLogP3), versus 3.33 for the unsaturated analog . This ~0.4–0.5 unit reduction in LogP is consistent with the increased polarity from sp3 hybridization at the 10,11-positions and may translate to altered blood-brain barrier penetration and tissue distribution profiles when used as a CNS-targeted probe [1]. The 10,11-dihydro saturation also eliminates the potential for geometric isomerism present in the unsaturated analog, simplifying analytical characterization.

ADME CNS Drug Design Physicochemical Profiling

Primary Amine on Piperazine N4 Enables Derivatization Pathways Inaccessible to Parent DSP (CAS 69159-50-8)

The target compound's piperazine N4 bears a primary amine substituent, whereas the widely studied parent DSP (CAS 69159-50-8) carries only a secondary amine at the corresponding position [1]. This structural distinction creates divergent synthetic utility: the primary amine of CAS 1232-26-4 can be selectively acylated, sulfonylated, or converted to ureas and thioureas while preserving the piperazine ring's tertiary amine for subsequent salt formation or quaternization [2]. In contrast, DSP derivatization at the piperazine N4 via alkylation or acylation consumes the sole basic amine, eliminating the tertiary amine handle. In the systematic DSP SAR study by Osa et al. (2003), all 17 DSP derivatives were generated through reaction of the piperazine secondary amine; none retained a second reactive amine after derivatization, demonstrating that the target compound's N–NH2 architecture is structurally unique within the published dibenzosuberanyl-piperazine chemotype [1].

Parallel Synthesis Chemical Biology Library Design

Dibenzosuberane Core Linked to Known Multi-Drug Resistance (MDR) Modulation and 5-HT2A/D4 Receptor Activity via Class-Level Scaffold Inference

Although no direct receptor binding or cellular activity data exist for CAS 1232-26-4 itself, the dibenzosuberanyl scaffold upon which it is built has demonstrated quantifiable biological activity across two distinct therapeutic areas. First, dibenzosuberanylpiperazine derivatives (DSP series) achieved complete reversal of chloroquine resistance in Plasmodium chabaudi-infected mice—reducing parasitemia to 0% on day 4 when co-administered with sub-therapeutic CQ (3–4 mg/kg) at a 50 mg/kg DSP-derivative dose—while the compounds alone showed negligible antimalarial efficacy (67–152% parasitemia relative to control) [1]. Second, chiral 5H-dibenzo[a,d]cycloheptene analogs demonstrated potent binding to 5-HT2A receptors (Ki as low as 11 nM for certain derivatives) and dopamine D4 receptors, with selectivity profiles comparable to clozapine [2]. The target compound represents a structurally distinct entry point into this scaffold space—its primary amine substituent is absent from all published DSP SAR and from all known 5-HT2A/D4 ligands, potentially unlocking new selectivity vectors while retaining the core scaffold's established target engagement capacity.

MDR Reversal Serotonin Receptor Antimalarial Chemosensitization

Purity Specification of 98% (HPLC) from Multiple Vendors Enables Direct Use as a Research Intermediate Without Further Purification

Commercially, CAS 1232-26-4 is supplied at 98% purity as determined by HPLC, with a topological polar surface area (TPSA) of 32.5 Ų and a single rotatable bond, indicating a relatively rigid structure amenable to crystallization . This purity level is comparable to the procurement-grade specifications for the parent DSP (CAS 69159-50-8, also typically offered at 98% purity) and exceeds the typical specifications for the less stable unsaturated analog CAS 10460-80-7, which is often supplied at lower purities due to its olefinic character . The target compound is available in research quantities (100 mg to 5 g) from specialty chemical suppliers, with storage recommendations of –20°C protected from light to maintain long-term stability .

Procurement Specification Quality Assurance Synthetic Chemistry

High-Value Research and Industrial Application Scenarios for 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine (CAS 1232-26-4)


Orthogonal Derivatization Library Synthesis: Exploiting the Two-Site Amine Architecture for Unexplored Chemical Space

Medicinal chemistry groups seeking to expand beyond the published dibenzosuberanyl-piperazine SAR can use CAS 1232-26-4 as a privileged scaffold for sequential, site-selective functionalization. The primary amine can be derivatized first (acylation, sulfonylation, reductive amination with aldehydes) while the piperazine tertiary amine is retained for subsequent salt formation, quaternization, or N-oxide generation—a synthetic sequence demonstrably impossible with the parent DSP (CAS 69159-50-8), where all 17 published derivatives consumed the sole reactive amine site [1]. This orthogonal reactivity enables the generation of compound libraries with structural features (e.g., amide-linked side chains, urea-based hydrogen-bonding motifs) absent from the existing DSP SAR literature, potentially accessing novel MDR reversal or CNS receptor selectivity profiles.

Reference Standard for LC-MS Identification of 4-Aminopiperazinyl-Dibenzosuberane Impurities or Metabolites

In pharmaceutical development programs involving dibenzosuberane-containing drug substances (e.g., amitriptyline, nortriptyline, or cyclobenzaprine), CAS 1232-26-4 can serve as a characterized reference marker for monitoring potential process impurities or degradation products that incorporate a 4-aminopiperazine motif. Its unique mass (293.18900 Da exact mass) and retention time signature, distinct from both the parent DSP (278.39 Da) and common tricyclic amine drug substances, enable its use as a system suitability standard in HPLC-MS methods designed to profile dibenzosuberane-related substances . The 10,11-dihydro saturation provides greater chemical stability compared to the unsaturated analog (CAS 10460-80-7), making it more suitable for long-term reference standard storage.

Pharmacological Probe for Deconvoluting 5-HT2A/D4 Polypharmacology in the Dibenzosuberane Scaffold Space

Chiral 5H-dibenzo[a,d]cycloheptene analogs have demonstrated potent binding to both 5-HT2A (Ki = 11 nM) and dopamine D4 (Ki = 4.7 nM) receptors, with selectivity profiles resembling clozapine [2]. CAS 1232-26-4 bears the core scaffold but differs in two key features—the 10,11-dihydro saturation and the N4-primary amine—both of which are absent from all published 5-HT2A/D4 ligands based on this chemotype. As such, the compound serves as a structurally novel pharmacological probe: its receptor binding profile (once experimentally determined) will reveal whether the amine substitution pattern redirects selectivity toward or away from specific aminergic GPCR subtypes, informing the design of more selective dibenzosuberane-derived CNS ligands.

Chemosensitizer Lead Scaffold with a Built-In Derivatization Handle for Property Optimization

The dibenzosuberanyl-piperazine scaffold has demonstrated proof-of-concept in reversing drug resistance: DSP derivatives achieved 0% parasitemia in chloroquine-resistant P. chabaudi when co-administered with CQ at 50 mg/kg, despite having no standalone antimalarial effect (parasitemia 67–152% vs. control) [1]. Additionally, cyclopropyl-annulated dibenzosuberyl-piperazines have shown potent P-glycoprotein inhibition with EC50 values as low as ~20 nM in vitro [3]. CAS 1232-26-4 provides a structurally distinct entry point into this chemotype: the primary amine offers a convenient conjugation handle for attaching pharmacokinetic-modulating groups (PEG chains, targeting moieties, or prodrug elements) without disrupting the core scaffold's putative MDR-target engagement, an advantage not available with the single-site DSP parent.

Quote Request

Request a Quote for 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.